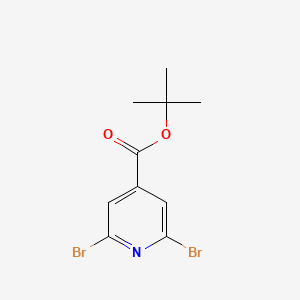
Tert-butyl 2,6-dibromoisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2,6-dibromoisonicotinate is an organic compound with the molecular formula C10H11Br2NO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by bromine atoms, and the carboxyl group is esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,6-dibromoisonicotinate typically involves the bromination of isonicotinic acid followed by esterification. The process can be summarized as follows:
Bromination: Isonicotinic acid is treated with bromine in the presence of a suitable catalyst to introduce bromine atoms at the 2 and 6 positions of the pyridine ring.
Esterification: The resulting 2,6-dibromoisonicotinic acid is then esterified with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2,6-dibromoisonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isonicotinates, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2,6-dibromoisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2,6-dibromoisonicotinate involves its interaction with specific molecular targets. The bromine atoms and the ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors by forming stable complexes, thereby modulating biological pathways.
Comparison with Similar Compounds
2,6-Dibromoisonicotinic Acid: Similar structure but lacks the tert-butyl ester group.
Tert-butyl 2,6-dichloroisonicotinate: Chlorine atoms replace bromine atoms.
Tert-butyl 2,6-difluoroisonicotinate: Fluorine atoms replace bromine atoms.
Uniqueness: Tert-butyl 2,6-dibromoisonicotinate is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity compared to its chloro and fluoro analogs. The tert-butyl ester group also enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C10H11Br2NO2 |
|---|---|
Molecular Weight |
337.01 g/mol |
IUPAC Name |
tert-butyl 2,6-dibromopyridine-4-carboxylate |
InChI |
InChI=1S/C10H11Br2NO2/c1-10(2,3)15-9(14)6-4-7(11)13-8(12)5-6/h4-5H,1-3H3 |
InChI Key |
PRAMWGWZQFVERZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















